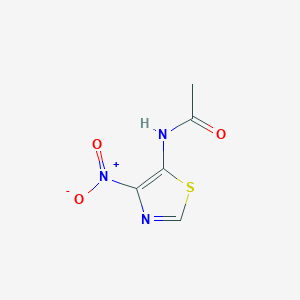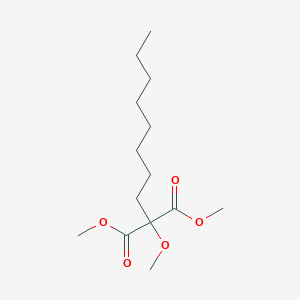
Dimethyl 2-methoxy-2-octylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methoxy-2-octylpropanedioate is an organic compound with the molecular formula C13H24O5 It is a derivative of propanedioic acid, featuring two methoxy groups and an octyl group attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-methoxy-2-octylpropanedioate typically involves the esterification of 2-methoxy-2-octylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The crude product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-methoxy-2-octylpropanedioate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
Dimethyl 2-methoxy-2-octylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-methoxy-2-octylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and octyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action can include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-methoxy-2-pentenedioate: Similar in structure but with a shorter carbon chain.
Dimethyl 2-methoxy-2-propylpropanedioate: Similar in structure but with a different alkyl group.
Uniqueness
Dimethyl 2-methoxy-2-octylpropanedioate is unique due to its longer octyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Formule moléculaire |
C14H26O5 |
|---|---|
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
dimethyl 2-methoxy-2-octylpropanedioate |
InChI |
InChI=1S/C14H26O5/c1-5-6-7-8-9-10-11-14(19-4,12(15)17-2)13(16)18-3/h5-11H2,1-4H3 |
Clé InChI |
UYUKTNFFRVBFEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)OC)(C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]methanone](/img/structure/B13875255.png)
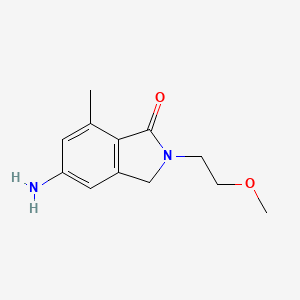


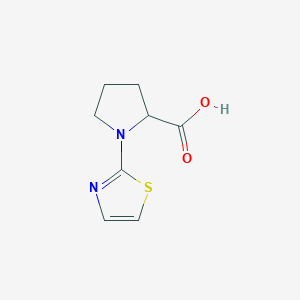
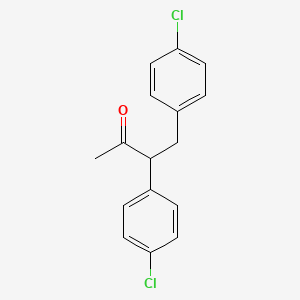
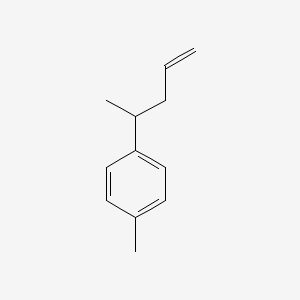
![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)

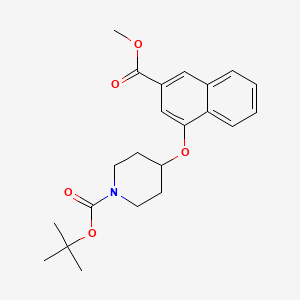

![6-[4-(Hydroxymethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B13875322.png)
